Estrogen Receptor (ERα/ERβ) Binding: Absolute Selectivity vs. AdP and AdDP
In a direct head-to-head comparison using fluorescence polarization, 2-(1-adamantyl)-4-methylphenol (AdMP) exhibited no binding to human ERα or ERβ, in stark contrast to 4-(1-adamantyl)phenol (AdP) and 4,4'-(1,3-adamantanediyl)diphenol (AdDP), which both demonstrated measurable binding [1]. This establishes AdMP as a non-binder in this class, a critical differentiator for experiments requiring ER-null controls.
| Evidence Dimension | Binding affinity to human ERα and ERβ |
|---|---|
| Target Compound Data | No detectable binding |
| Comparator Or Baseline | 4-(1-adamantyl)phenol (AdP) and 4,4'-(1,3-adamantanediyl)diphenol (AdDP): Measurable binding |
| Quantified Difference | Absolute selectivity (binder vs. non-binder) |
| Conditions | Fluorescence polarization assay with purified human ERα and ERβ proteins |
Why This Matters
This data provides procurement justification for AdMP as a selective negative control or a scaffold for developing ER-independent adamantyl-based probes.
- [1] Nikov, G. N., et al. (2001). Interactions of synthetic estrogens with human estrogen receptors. Journal of Endocrinology, 170(1), 137-145. https://doi.org/10.1677/joe.0.1700137 View Source
